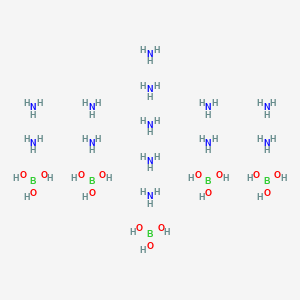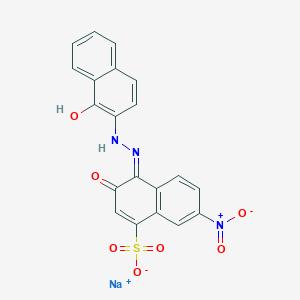
CID 5351620
説明
CID 5351620 is a useful research compound. Its molecular formula is C20H12N3NaO7S and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5351620 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5351620 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cell Signaling Networks : CID is used to study cellular events, particularly cell signaling networks. It enables rapid activation and deactivation of protein dimerization with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Mass Spectrometry and Peptide Identification : It is instrumental in generating fragment ions from peptide cleavage, aiding in peptide identification and understanding complex reactions during the process (Tabb et al., 2003).
Environmental, Food, and Medicinal Chemistry : CID methods can predict mass spectrometric profiles of peptides, providing qualitative, quantitative, and structural information. This is useful in fields like environmental chemistry, food chemistry, and medicinal chemistry (Ivanova & Spiteller, 2017).
Biological Research and Medical Applications : CIDs control the dimerization of engineered FKBP12-containing fusion proteins, offering broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Protein Mixtures Characterization : CID analysis is essential for determining peptide sequences from mass spectrometry data, crucial for the qualitative and quantitative characterization of protein mixtures (Medzihradszky & Chalkley, 2015).
Control of Protein Function : CID systems allow for unprecedented precision and spatiotemporal resolution in controlling protein function, enabling the study of various biological processes (Voss, Klewer & Wu, 2015).
Engineering Applications : The CID project studies computational aspects of computing with infinite objects, contributing to the development of efficient and verified software in engineering applications (Spreen, 2017).
Scientific Instrumentation : Large format CID imagers are suitable for spectroscopy, microscopy, and other scientific instrumentation applications (Zarnowski et al., 1993).
Healthcare and Public Health : CID techniques help develop education and intervention programs that positively affect public health risk-related behaviors and values in specific communities or populations (Tashima et al., 1996).
Gene Regulation in Human Cells and Mice : PROTAC-CID platforms expand the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
特性
IUPAC Name |
sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,21,25H,(H,28,29,30);/q;+1/p-1/b22-19-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJLRKQZAPSDP-GXTSIBQPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N/N=C\3/C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N3NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5351620 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B8145823.png)
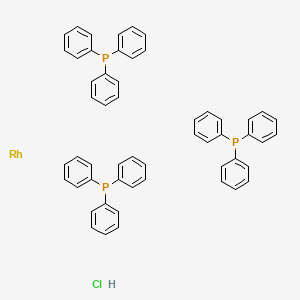
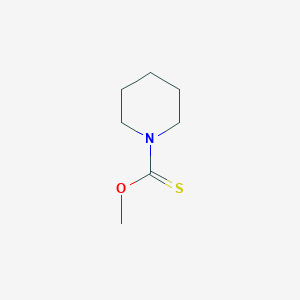
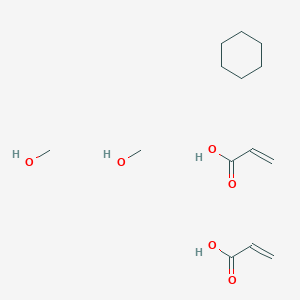
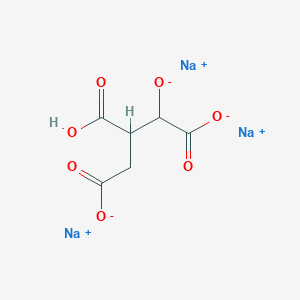


![3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B8145882.png)


![[6-[(1R,2R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2R,3R)-1-[2-[4-[5-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-5-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methanolate](/img/structure/B8145919.png)


